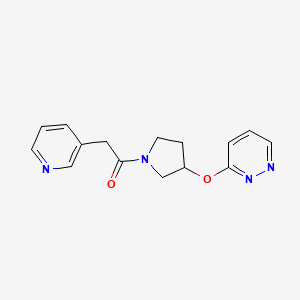

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVKHZNFSQKCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy and pyridin-3-yl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include nucleophilic substitution reactions and coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and halides (e.g., iodine) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or enzymes, facilitating the study of biological processes.

Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, with possible applications in treating diseases such as cancer and inflammation.

Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound’s structural analogs vary primarily in substituents on the pyrrolidine ring and the ethanone-linked aromatic group. Below is a comparative analysis:

Key Structural and Functional Differences

Pyridazine vs. Pyridine/Benzoxazole :

- Pyridazine (two adjacent nitrogens) increases polarity and hydrogen-bonding capacity compared to pyridine or benzoxazole. This may improve target binding but reduce membrane permeability .

- Benzoxazole-containing analogs (e.g., ) prioritize aromatic stacking interactions, while pyridazine derivatives favor polar interactions.

6-(Dimethylamino)pyridazine (): The dimethylamino group introduces basicity, increasing solubility in acidic environments (e.g., lysosomal targeting).

Pharmacological Implications

- CYP51 Inhibition: Pyridine/piperazine-based analogs (e.g., UDO) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease treatment . The target compound’s pyridazine group may mimic azole antifungals but with improved specificity.

- CoA Inhibition: Phenoxy-pyrrolidine derivatives () disrupt CoA biosynthesis, suggesting the target compound could be optimized for similar pathways.

Biological Activity

The compound 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components:

- Pyridazin-3-yloxy group : Contributes to the compound's ability to interact with biological targets.

- Pyrrolidin-1-yl group : Often associated with neuroactive properties.

- Pyridin-3-yl group : Known for its role in various pharmacological activities.

The molecular formula of the compound is , and its molecular weight is approximately 255.29 g/mol.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

- Antidepressant-like effects : Similar to other compounds containing pyrrolidine and pyridine moieties, which are known to modulate serotonin receptors.

- Antitumor activity : Potential inhibition of cancer cell proliferation through interference with kinase signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways associated with neuroprotection and cancer treatment. For example:

- Cell Viability Assays : Studies indicated that concentrations of the compound above 10 µM significantly reduced the viability of certain cancer cell lines, suggesting a dose-dependent cytotoxic effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

- Behavioral Tests : In rodent models, administration of the compound demonstrated significant antidepressant-like behavior in forced swim tests.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the effects of this compound on depressive behaviors in mice. The results indicated that treatment led to a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant.

Study 2: Anticancer Properties

Another investigation focused on the antitumor effects of the compound against breast cancer cells. The findings revealed that it inhibited cell migration and invasion, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.